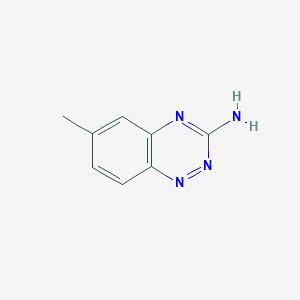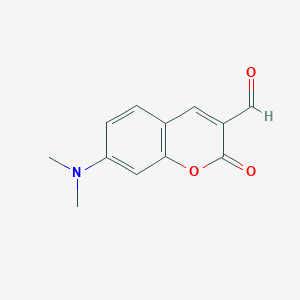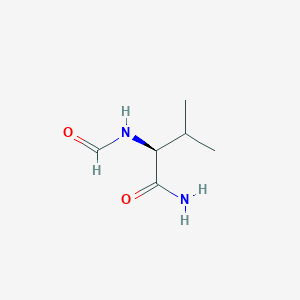
N~2~-Formyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Formyl-L-valinamide is an organic compound with the molecular formula C6H12N2O2. It is a derivative of valine, an essential amino acid, and features a formyl group attached to the nitrogen atom of the amide. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~-Formyl-L-valinamide can be synthesized through the N-formylation of L-valinamide. One common method involves the reaction of L-valinamide with formic acid or formic acid derivatives in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by the use of solvents such as water, polyethylene glycol, or ionic liquids .
Industrial Production Methods
In industrial settings, the production of N2-Formyl-L-valinamide may involve the use of heterogeneous nanocatalysts, which offer advantages such as thermal stability, reusability, and high catalytic performance. These catalysts can be metal/metal oxide-based and are employed in eco-friendly media to ensure efficient and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Formyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted amides .
Applications De Recherche Scientifique
N~2~-Formyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in peptide synthesis.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for pharmacologically active compounds.
Industry: N2-Formyl-L-valinamide is utilized in the production of specialty chemicals and as a reagent in industrial processes
Mécanisme D'action
The mechanism of action of N2-Formyl-L-valinamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and upregulating antioxidant enzymes. It also interacts with reactive oxygen and nitrogen species, providing protection to cellular components such as mitochondria. Additionally, the compound can inhibit enzymes like cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-Formyl-L-leucinamide
- N~2~-Formyl-L-isoleucinamide
- N~2~-Formyl-L-alaninamide
Uniqueness
N~2~-Formyl-L-valinamide is unique due to its specific structural configuration, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with enzymes and other biomolecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
59905-79-2 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2S)-2-formamido-3-methylbutanamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)5(6(7)10)8-3-9/h3-5H,1-2H3,(H2,7,10)(H,8,9)/t5-/m0/s1 |
Clé InChI |
LLRZMHIKPHOQDN-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC=O |
SMILES canonique |
CC(C)C(C(=O)N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
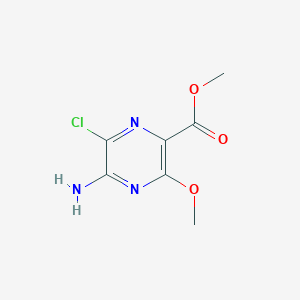
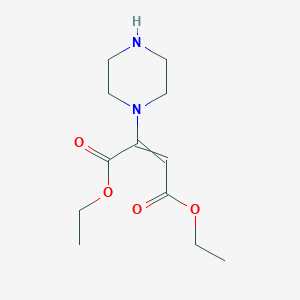
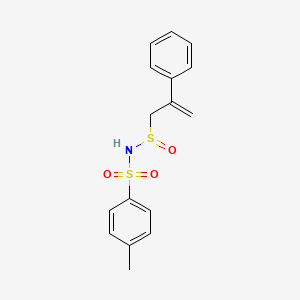
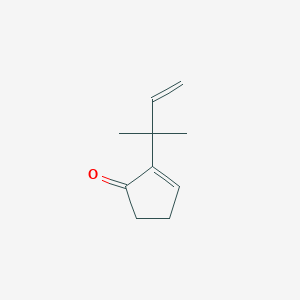
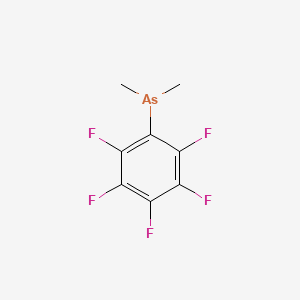
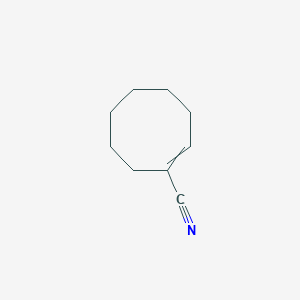
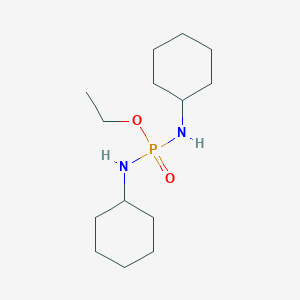
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
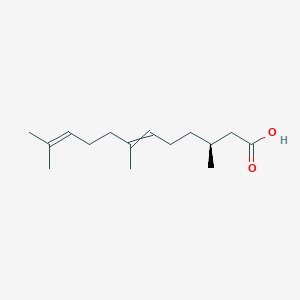
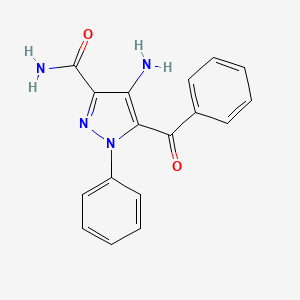
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
